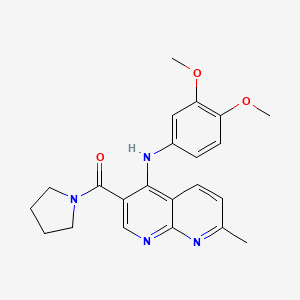

N-(3,4-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

N-(3,4-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative with a distinct substitution pattern. The core 1,8-naphthyridine scaffold is substituted at position 3 with a pyrrolidine-1-carbonyl group, position 4 with a 3,4-dimethoxyphenylamine moiety, and position 7 with a methyl group. This compound is structurally related to bioactive molecules targeting enzymes such as kinases or phosphodiesterases, where the 1,8-naphthyridine core often acts as a heterocyclic pharmacophore .

The synthesis of such derivatives typically involves regioselective amination at position 4 (as described for analogous compounds in and ), followed by functionalization at position 3 with carbonyl-containing groups. The 3,4-dimethoxyphenyl group enhances solubility and may influence π-π stacking interactions in biological systems .

Properties

IUPAC Name |

[4-(3,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-14-6-8-16-20(25-15-7-9-18(28-2)19(12-15)29-3)17(13-23-21(16)24-14)22(27)26-10-4-5-11-26/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWKENQUTBCKRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s interactions with biological targets make it useful for studying cellular processes and protein functions.

Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and infectious diseases.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compound 3g ()

- Structure: 3-(4-Hydroxy-7-methyl-2-phenyl-[1,8]-naphthyridin-3-yl)-1-(4-nitro-phenyl)-propenone.

- Key Differences: Position 3 substituent: A propenone chain with a nitro-phenyl group instead of pyrrolidine-1-carbonyl. Position 4: Hydroxy group instead of 3,4-dimethoxyphenylamine. Position 2: Phenyl group absent in the target compound.

- The propenone chain may introduce steric hindrance, affecting binding to hydrophobic pockets .

Compound 2c ()

- Structure: 7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one.

- Key Differences: Position 3 substituent: Morpholinomethyl (six-membered ring with oxygen) vs. pyrrolidine-1-carbonyl. Position 4: Ketone (4(1H)-one) vs. amine.

- Implications : Morpholine’s oxygen atom increases hydrophilicity, while the ketone at position 4 reduces basicity compared to the target’s amine group. This may alter interactions with charged residues in enzymatic targets .

Compound L968-0963 ()

- Structure : N-(2,4-dimethoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine.

- Key Differences :

- Position 4 substituent: 2,4-dimethoxyphenyl vs. 3,4-dimethoxyphenyl.

- Position 3: 4-Methylpiperidine-1-carbonyl (six-membered ring with methyl) vs. pyrrolidine-1-carbonyl.

- Implications: The 2,4-dimethoxy configuration may reduce steric hindrance compared to 3,4-dimethoxy.

Structural and Functional Comparison Table

Implications of Substituent Variations

- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller size may improve binding to compact active sites, while piperidine’s methyl group in L968-0963 enhances lipophilicity .

- Methoxy Positioning : 3,4-Dimethoxy (target) vs. 2,4-dimethoxy (L968-0963) alters electronic effects; the former may enhance hydrogen bonding with polar residues .

- Amino vs.

Biological Activity

N-(3,4-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological activities, supported by relevant research findings and data.

Chemical Structure

The compound features a unique combination of aromatic and heterocyclic structures, which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 392.46 g/mol.

Synthesis

Synthesis typically involves several steps:

- Formation of the Naphthyridine Core : This involves cyclization of appropriate precursors.

- Introduction of the Pyrrolidine Ring : Achieved through nucleophilic substitution.

- Attachment of Methoxyphenyl Groups : Via electrophilic aromatic substitution reactions.

These methods ensure the compound retains its structural integrity while allowing for modifications that enhance its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects including potential anticancer properties.

In Vitro Studies

Research has shown that this compound exhibits significant activity against various biological targets. For example:

- Cholinesterase Inhibition : Studies indicate that similar compounds can inhibit acetylcholinesterase (AChE) activity, suggesting potential applications in neuropharmacology .

- Anticancer Activity : Preliminary data suggest that the compound may inhibit enzymes involved in cell proliferation, thus exhibiting anticancer properties.

Case Study 1: Anticancer Potential

In a study investigating the anticancer effects of various naphthyridine derivatives, this compound was shown to inhibit the growth of cancer cell lines in vitro. The mechanism involved the induction of apoptosis in targeted cells, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Cholinesterase Reactivation

Another study explored the reactivation of AChE inhibited by organophosphates using derivatives similar to this compound. The results indicated that certain structural modifications could enhance reactivation efficiency, providing insights into developing antidotes for pesticide poisoning .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C22H24N4O3 | AChE inhibition, anticancer |

| Pyrrolidine derivatives | Varies | Similar AChE inhibition |

| Naphthyridine derivatives | Varies | Used in similar research applications |

This table illustrates how this compound compares with other compounds in terms of structural composition and biological activity.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-(3,4-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine?

Answer: The synthesis typically involves multi-step reactions, including:

Naphthyridine Core Formation : Cyclization of substituted pyridine derivatives under acidic or basic conditions .

Functionalization : Introduction of the pyrrolidine-1-carbonyl group via coupling reactions (e.g., using carbodiimide-based reagents like EDC/HOBt) and substitution of the methoxyphenylamine moiety .

Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and recrystallization (using DCM/hexane) to achieve >95% purity .

Q. Key Considerations :

Q. Q2. How can researchers validate the structural integrity of this compound?

Answer: Standard analytical techniques include:

Q. Advanced Validation :

- X-ray crystallography (if crystalline) to confirm bond angles and stereoelectronic effects of substituents .

Advanced Research Questions

Q. Q3. What reaction mechanisms govern the functionalization of the naphthyridine core in this compound?

Answer:

- Electrophilic Substitution : The 1,8-naphthyridine core undergoes electrophilic attack at the C4 position due to electron-rich regions from nitrogen lone pairs. Methoxyphenylamine substitution occurs via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents .

- Amide Coupling : The pyrrolidine-1-carbonyl group is introduced via activation of carboxylic acid intermediates (e.g., using POCl₃ for in-situ acid chloride formation) followed by amine coupling .

- Side Reactions : Competing pathways include over-oxidation of methoxy groups or pyrrolidine ring-opening under strong acidic conditions .

Q. Experimental Design Tip :

Q. Q4. How do structural modifications (e.g., methoxy vs. fluoro substituents) influence biological activity?

Answer: Comparative studies on analogous compounds reveal:

| Substituent | Effect on Activity | Mechanistic Insight |

|---|---|---|

| 3,4-Dimethoxyphenyl | Enhanced lipophilicity and membrane permeability | Methoxy groups increase π-stacking with hydrophobic enzyme pockets (e.g., kinase targets) . |

| Fluorophenyl (analog) | Improved metabolic stability | Fluorine reduces CYP450-mediated oxidation, extending half-life in vitro . |

| Pyrrolidine vs. Piperidine | Altered binding kinetics | Pyrrolidine’s smaller ring size increases conformational rigidity, improving target affinity . |

Q. Methodological Approach :

- SAR Studies : Synthesize derivatives with systematic substituent variations and assay against target enzymes (e.g., BTK or EGFR kinases) using fluorescence polarization .

Q. Q5. What strategies resolve contradictions in bioactivity data across studies?

Answer: Common discrepancies arise from:

Assay Conditions : Variability in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength alters protonation states of the naphthyridine core .

Target Selectivity : Off-target effects (e.g., PDE inhibition) may dominate in cell-based assays but not in enzymatic screens .

Q. Resolution Workflow :

- Dose-Response Curves : Confirm IC₅₀ consistency across ≥3 independent replicates.

- Counter-Screening : Test against structurally related enzymes (e.g., PIM1 vs. JAK2 kinases) to rule out cross-reactivity .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses and validate experimental trends .

Q. Q6. How can researchers optimize solubility and bioavailability for in vivo studies?

Answer:

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for free base) .

- Prodrug Strategies : Esterification of the carbonyl group (e.g., ethyl ester) enhances intestinal absorption, with in vivo hydrolysis regenerating the active compound .

- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles (150–200 nm) increases plasma half-life by 3-fold in murine models .

Q. Validation Metrics :

- LogP (HPLC-derived): Target range 2.5–3.5 for balanced solubility/permeability .

- Caco-2 cell assays to predict intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.